5,5-Dichloro-1,4,6,5-oxadithiastannocane
Description
This compound is an organotin heterocycle featuring a stannocane core (tin atom in an eight-membered ring) with oxygen and sulfur atoms, and two chlorine substituents.
Properties
CAS No. |
53006-66-9 |
|---|---|
Molecular Formula |
C4H8Cl2OS2Sn |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
5,5-dichloro-1,4,6,5-oxadithiastannocane |
InChI |
InChI=1S/C4H10OS2.2ClH.Sn/c6-3-1-5-2-4-7;;;/h6-7H,1-4H2;2*1H;/q;;;+4/p-4 |
InChI Key |
XGEYRPRZXYGHLW-UHFFFAOYSA-J |
Canonical SMILES |
C1CS[Sn](SCCO1)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-1,4,6,5-oxadithiastannocane typically involves the reaction of tin(IV) chloride with a suitable dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of 5,5-Dichloro-1,4,6,5-oxadithiastannocane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dichloro-1,4,6,5-oxadithiastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
5,5-Dichloro-1,4,6,5-oxadithiastannocane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organotin compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-1,4,6,5-oxadithiastannocane involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to act as a versatile reagent in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds: Challenges Due to Insufficient Evidence
A meaningful comparison would typically involve:
Structural Analogues
- 1,3,5-Oxadithiastannocanes: Differences in ring size, substituents (e.g., methyl vs. chloro groups), and electronic effects influence stability and reactivity.
- Tin(IV) thioethers : Comparison of Sn–S bond lengths and Lewis acidity.
Thermodynamic and Kinetic Data
- Thermal stability (TGA/DSC data).
- Reaction rates with nucleophiles (e.g., Grignard reagents).
Critical Analysis of Provided Evidence
The referenced safety data sheet for 2,2'-Dichloro-5,5'-dimethoxybenzidine highlights hazards such as acute toxicity (oral, dermal) and environmental risks. However, this compound is unrelated to tin-containing heterocycles, rendering it irrelevant for comparison. Key differences include:
| Property | 2,2'-Dichloro-5,5'-dimethoxybenzidine | Hypothetical Sn Analogue |
|---|---|---|
| Core Structure | Benzidine (aromatic diamine) | Stannocane (tin-heterocycle) |
| Elemental Composition | C, H, Cl, N, O | Sn, S, O, Cl |
| Applications | Dye intermediate | Catalysis/Materials science (speculative) |
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